TLR7-Agonist-31

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- The imidazoquinoline scaffold is then subjected to alkyl substitution at the imidazolemethyne carbon using triazolyl click chemistry.

- Reaction conditions: The reaction is performed in the presence of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent in a solvent such as dimethyl sulfoxide.

Industrial Production Methods

The industrial production of TLR7-Agonist-31 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Step 1: Preparation of Imidazoquinoline Scaffold

- The imidazoquinoline scaffold is synthesized by reacting an imidazole derivative with an appropriate aldehyde under acidic conditions.

- Reaction conditions: The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Analyse Chemischer Reaktionen

Types of Reactions

TLR7-Agonist-31 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions are commonly employed to introduce different substituents on the imidazoquinoline scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoline derivatives, which are evaluated for their biological activity and specificity towards TLR7 .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, TLR7-Agonist-31 is used as a model compound to study the structure-activity relationship of imidazoquinoline derivatives. Researchers investigate how different substituents on the imidazoquinoline scaffold affect its activity and specificity towards TLR7 .

Biology

In biology, this compound is used to study the activation of antigen-presenting cells and the subsequent immune response. It is also used to investigate the signaling pathways involved in TLR7 activation and the production of cytokines .

Medicine

In medicine, this compound has shown potential as a vaccine adjuvant and in cancer immunotherapy. It enhances the immune response to vaccines by activating antigen-presenting cells and promoting the production of cytokines. In cancer therapy, it is used to stimulate the immune system to recognize and attack tumor cells .

Industry

In the pharmaceutical industry, this compound is used in the development of new immunotherapeutic agents. Its ability to enhance the immune response makes it a valuable tool in the design of vaccines and cancer therapies .

Wirkmechanismus

TLR7-Agonist-31 exerts its effects by binding to Toll-like receptor 7, which is located on the membrane of endosomes in immune cells such as dendritic cells and macrophages. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). These cytokines enhance the activation and maturation of antigen-presenting cells, leading to a robust adaptive immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.

Resiquimod: Another TLR7 agonist with similar immunomodulatory properties.

852A: A small molecule TLR7 agonist used in preclinical and clinical investigations

Uniqueness of TLR7-Agonist-31

This compound is unique due to its specific structural modifications that enhance its activity and specificity towards TLR7This makes this compound a valuable tool in the development of new immunotherapeutic agents and vaccine adjuvants .

Eigenschaften

CAS-Nummer |

1229024-57-0 |

|---|---|

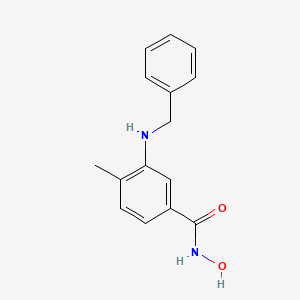

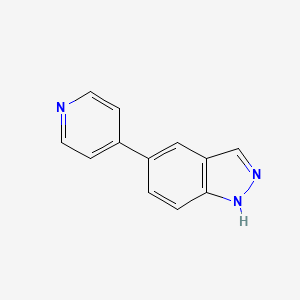

Molekularformel |

C21H22N4 |

Molekulargewicht |

330.44 |

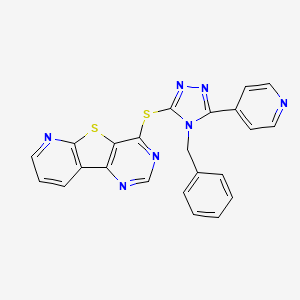

IUPAC-Name |

1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine |

InChI |

InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23) |

InChI-Schlüssel |

CQBDMXYZNLJUFT-UHFFFAOYSA-N |

SMILES |

NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TLR7-Agonist-31; TLR7Agonist31; TLR7 Agonist 31; TLR7Agonist-31; TLR7 Agonist-31 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)